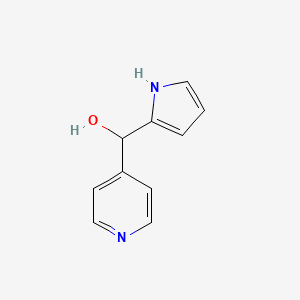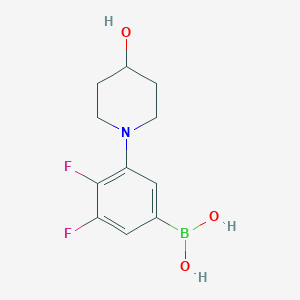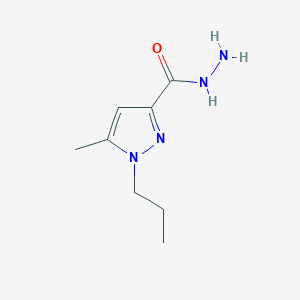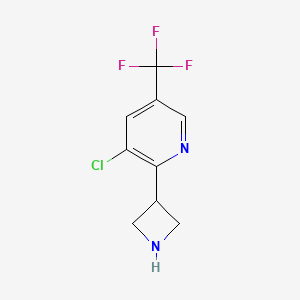![molecular formula C9H9N3O2 B1473026 Methyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-carboxylat CAS No. 1630906-55-6](/img/structure/B1473026.png)
Methyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-carboxylat
Übersicht
Beschreibung
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multi-Target-Kinase-Inhibitoren und Apoptose-Induktoren
Pyrrolo[2,3-d]pyrimidin-Derivate haben sich als potenzielle Multi-Target-Kinase-Inhibitoren und Apoptose-Induktoren erwiesen . Sie haben vielversprechende zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt . Insbesondere hat Verbindung 5k eine signifikante Aktivität gegen EGFR-, Her2-, VEGFR2- und CDK2-Enzyme gezeigt .
Anwendungen in der Krebstherapie
In einer anderen Studie wurden Pyrrolo[2,3-d]pyrimidin-Derivate synthetisiert und in vitro gegen sieben ausgewählte humane Krebszelllinien getestet . Die Verbindungen 14a, 16b und 18b erwiesen sich als die aktivsten gegen MCF7 . Verbindung 17 zeigte ebenfalls vielversprechende zytotoxische Wirkungen gegen HePG2 und PACA2 .
Antidiabetisches Potenzial
Pyrrolo[2,3-d]pyrimidin-gekoppelte Hybride wurden für ihr in vitro antidiabetisches Potenzial entworfen, synthetisiert und untersucht . Ihre Wirksamkeit wurde mechanistisch durch molekulares Docking und MD-Modellierung korreliert .
JAK1-Inhibitoren
Durch Modifikation des 3-Aminopiperidin-Linkers in Tofacitinib wurden hochspezifische JAK1-Inhibitoren mit nanomolarer Potenz in einem humanen Vollblutassay entdeckt . Verbesserungen der JAK1-Potenz und -Selektivität wurden durch strukturelle Modifikationen erzielt, die durch Röntgenkristallographie vorgeschlagen wurden .
Breite biologische Anwendungen
Verbindungen mit Pyrrolo[2,3-d]pyrimidin-Einheit haben breite biologische Anwendungen wie antibakterielle, antifungale, Adenosin-A1- und A3-Rezeptor-Modulator, Protein-Kinase-B-Inhibitor, entzündungshemmende, Antikrebs-, Antifolat-, antivirale und antimykobakterielle Aktivitäten .
Entwicklung effektiver Antikrebstherapien
Die Studie unterstreicht die Bedeutung der Einarbeitung von halogenierten Pyrrolo[2,3-d]pyrimidin-Tyrosinkinase-Inhibitoren in die Entwicklung effektiver Antikrebstherapien . Sie stellt eine neuartige Verbindung mit Perspektiven für die zukünftige klinische Optimierung vor .
Wirkmechanismus
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may interact with its targets to induce similar changes .
Biochemical Pathways
Similar compounds have been associated with the regulation of one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Pharmacokinetics
Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is α-amylase, which is crucial in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes, where controlling blood glucose levels is essential .
Cellular Effects
The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth and survival . Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding interaction is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes .
Dosage Effects in Animal Models
The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-amylase, influencing the breakdown of starch into glucose . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for cellular components .
Subcellular Localization
The subcellular localization of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity .
Eigenschaften
IUPAC Name |
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMQQAAAJJGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)
![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)


![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)


